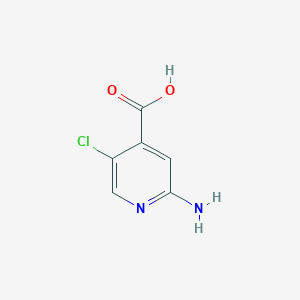

2-Amino-5-chloroisonicotinic acid

Overview

Description

Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-5-chloroisonicotinic acid are not detailed in the sources, it’s important to note that amino acids, in general, can undergo a variety of reactions. These include alkylation, acylation, and various types of elimination reactions . The presence of the chlorine atom in 2-Amino-5-chloroisonicotinic acid could potentially influence these reactions.

Physical And Chemical Properties Analysis

Amino acids, including 2-Amino-5-chloroisonicotinic acid, are typically colorless, crystalline solids . They have high melting points, greater than 200°C, and are soluble in water . The presence of the chlorine atom may influence these properties in the case of 2-Amino-5-chloroisonicotinic acid.

Scientific Research Applications

Electrocatalytic Synthesis and Reduction Mechanism

- Electrocatalytic Synthesis of Derivatives : A study by Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid from derivatives of 2-amino-5-chloroisonicotinic acid under mild conditions, demonstrating its potential in chemical synthesis processes. The study highlighted the silver electrode's remarkable electrocatalytic effect, particularly for bromo derivatives, contributing to the efficient synthesis of 6-aminonicotinic acid (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

- Reduction Mechanism on Mercury Electrodes : Montoya and Mellado (2008) conducted a comprehensive study on the electroreduction of 2-chloroisonicotinic acid at mercury electrodes. Their research provided valuable insights into the reduction mechanism and kinetics of this compound, highlighting its electrochemical behavior (Montoya & Mellado, 2008).

Biological Transformation and Enzymatic Production

- Biotransformation by Rhodococcus erythropolis : Jin et al. (2011) characterized a strain of Rhodococcus erythropolis capable of transforming 2-chloro-3-cyanopyridine to 2-chloronicotinic acid. This study opens avenues for using biological systems in the transformation and production of chemical derivatives (Jin, Li, Liu, Zheng, & Shen, 2011).

- Enzymatic Production of 2-Chloronicotinic Acid : Zheng et al. (2018) explored the use of amidase for the hydrolysis of chlorinated nicotinamides, demonstrating its application in the enzymatic production of 2-chloronicotinic acid. Their work highlights the biocatalytic potential of enzymes in the production of chemical intermediates (Zheng, Jin, Wu, Tang, Jin, & Zheng, 2018).

Pharmaceutical and Agrochemical Applications

- Synthesis of Bioactive Compounds : Meszaros et al. (2011) investigated analogues of HYNIC, including derivatives of 2-chloronicotinic acid, for their potential as bifunctional chelators in pharmaceutical applications. This research underscores the importance of 2-chloronicotinic acid derivatives in developing bioconjugates for medical imaging (Meszaros, Dose, Biagini, & Blower, 2011).

- Use in Herbicide and Pesticide Synthesis : Pavlova et al. (2002) and Xue-wei (2011) discussed the role of 2-chloronicotinic acid derivatives in synthesizing various anti-inflammatory agents, herbicides, and pesticides. This indicates the compound's significant role in the agricultural sector (Pavlova, Mikhalev, Kon’shin, Vasilyuk, & Kotegov, 2002); (Xue-wei, 2011).

properties

IUPAC Name |

2-amino-5-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQMNKMMHSZIOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chloroisonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B3168403.png)

![(R)-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3168431.png)

![(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B3168454.png)

![(1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate](/img/structure/B3168463.png)